4-(4-Amino-2-fluorophenyl)-1-(chloromethyl)-1-methylpiperazin-1-ium
Description
4-(4-Amino-2-fluorophenyl)-1-(chloromethyl)-1-methylpiperazin-1-ium is a quaternary ammonium compound featuring a piperazin-1-ium core substituted with a methyl group, a chloromethyl group, and a 4-amino-2-fluorophenyl aromatic ring. The fluorine atom at the ortho position of the phenyl ring and the para-amino group may influence electronic properties and hydrogen-bonding interactions, impacting both physicochemical behavior and biological activity .
Properties
IUPAC Name |
4-[4-(chloromethyl)-4-methylpiperazin-4-ium-1-yl]-3-fluoroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClFN3/c1-17(9-13)6-4-16(5-7-17)12-3-2-10(15)8-11(12)14/h2-3,8H,4-7,9,15H2,1H3/q+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVTCGQCPQGZCGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCN(CC1)C2=C(C=C(C=C2)N)F)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClFN3+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(4-Amino-2-fluorophenyl)-1-(chloromethyl)-1-methylpiperazin-1-ium is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's synthesis, biological mechanisms, and research findings, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The compound features a piperazine ring substituted with an amino group and a fluorophenyl moiety, alongside a chloromethyl group. The synthesis typically involves:
- Starting Materials : 4-amino-2-fluoroaniline and 1-methylpiperazine.
- Reaction Conditions : Conducted in solvents such as ethanol or methanol, often utilizing catalysts to enhance yield.
- Purification Techniques : Recrystallization or chromatography is employed to achieve high purity levels.
The biological activity of this compound primarily revolves around its interaction with various biological targets. It is hypothesized to modulate enzyme activity by binding to specific receptors or enzymes, which may lead to therapeutic effects. The precise pathways remain under investigation but are believed to involve:
- Enzyme Inhibition : Potential inhibition of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation.
- Antimicrobial Properties : Preliminary studies suggest activity against certain bacterial strains, indicating a possible role as an antimicrobial agent .
In Vitro Studies
In vitro assays have demonstrated significant biological effects. For instance, compounds structurally related to this compound have shown promising results in inhibiting cancer cell lines:
| Compound | Target Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | HepG2 (liver cancer) | TBD | |
| Related Compound A | MCF7 (breast cancer) | 5.0 | |
| Related Compound B | A549 (lung cancer) | 3.5 |
Case Studies
Recent studies have focused on the compound's potential as an anticancer agent:
- Inhibition of HDACs : A study indicated that derivatives of the piperazine class, including those similar to this compound, exhibited selective inhibition of HDAC3, leading to reduced proliferation rates in various cancer cell lines .
- Antimicrobial Activity : Another investigation reported that related compounds demonstrated significant antibacterial activity against Gram-positive bacteria, suggesting potential applications in treating infections .
Comparative Analysis
When compared with similar compounds, this compound exhibits unique properties due to its specific structural features:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Amino-2-fluorophenylmethanol | Hydroxyl group instead of piperazine | Moderate antibacterial activity |
| 4-Amino-2-fluorophenylboronic acid | Boronic acid group for different reactivity | Anticancer properties |
Scientific Research Applications
Medicinal Chemistry
The compound's structural characteristics suggest potential applications in the development of pharmaceuticals, particularly in the treatment of psychiatric disorders. Piperazine derivatives are known for their affinity towards serotonin receptors, which play a crucial role in mood regulation.
Case Study: Antidepressant Activity
Research has indicated that piperazine derivatives can exhibit antidepressant-like effects. A study investigating similar compounds demonstrated their ability to modulate serotonin levels, suggesting that 4-(4-Amino-2-fluorophenyl)-1-(chloromethyl)-1-methylpiperazin-1-ium may also possess similar properties.
Anticancer Research
Recent studies have explored the potential of piperazine derivatives in anticancer therapies. The compound's ability to interact with various biological targets may inhibit tumor growth or enhance the efficacy of existing chemotherapeutics.
Case Study: Inhibition of Cancer Cell Proliferation
In vitro studies have shown that piperazine derivatives can induce apoptosis in cancer cells. By modifying the structure of the compound, researchers aim to enhance its selectivity and potency against specific cancer types.
Neuropharmacology
Given its structural similarities to known neuroactive compounds, this piperazine derivative is being investigated for its effects on neurotransmitter systems. Its potential to act as a modulator of dopamine and serotonin receptors positions it as a candidate for further neurological research.
Case Study: Dopamine Receptor Interaction
Preliminary studies suggest that modifications in the piperazine ring can influence binding affinity to dopamine receptors, which is crucial for treating conditions like schizophrenia and Parkinson's disease.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine/Piperazinium Cores
Substitution Patterns on the Piperazine Ring
Key Observations :
- The target compound ’s quaternary ammonium structure distinguishes it from tertiary amines (e.g., ), increasing polarity but limiting membrane permeability.
- The chloromethyl group in the target contrasts with the chloride counterion in , offering distinct reactivity (e.g., nucleophilic substitution vs. ionic interactions) .
- Fluorine positioning (ortho in target vs.
Aromatic Ring Modifications
- Amino vs. Methoxy Groups: The para-amino group in the target enables hydrogen-bond donation, unlike the methoxy group in , which acts only as an H-bond acceptor. This difference may enhance target interactions with biological targets like enzymes or receptors .
- Fluorine Substitution : Ortho-fluorine in the target may induce steric hindrance compared to para-fluorine in compounds like , affecting conformational flexibility .
Physicochemical Properties
Notes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
